molecular formula C₂₂H₁₉N₇O B1145513 Desfluoro Idelalisib CAS No. 870281-74-6

Desfluoro Idelalisib

Número de catálogo: B1145513
Número CAS: 870281-74-6
Peso molecular: 397.43
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Desfluoro Idelalisib is a derivative of Idelalisib, a quinazolinone drug primarily used for the treatment of chronic lymphocytic leukemia. Idelalisib acts as a phosphoinositide 3-kinase inhibitor, specifically targeting the delta isoform of the enzyme. This compound, as the name suggests, lacks the fluorine atom present in Idelalisib, which may result in different pharmacological properties and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Desfluoro Idelalisib involves several key steps, starting from the preparation of the quinazolinone core. The process typically includes:

    Formation of the Quinazolinone Core: This involves the cyclization of a suitable precursor, such as a diamide, under controlled conditions to form the quinazolinone structure.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Reduction of Nitro Intermediate: The nitro group in the intermediate compound is reduced to an amine, typically using a reducing agent like hydrogen gas in the presence of a catalyst.

    Final Cyclization: The final step involves the cyclization of the intermediate to form this compound, ensuring the correct stereochemistry is maintained.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes the use of scalable reaction conditions, efficient purification methods, and stringent quality control to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: Desfluoro Idelalisib undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines, as seen in its synthesis.

    Substitution: The phenyl group can be introduced or modified through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction.

    Substitution: Phenyl halides and bases like sodium hydride are used for substitution reactions.

Major Products: The major products formed from these reactions include various intermediates and the final this compound compound.

Aplicaciones Científicas De Investigación

Chronic Lymphocytic Leukemia (CLL)

Desfluoro Idelalisib is primarily indicated for the treatment of relapsed CLL. It is often used in combination with rituximab, an anti-CD20 monoclonal antibody.

  • Efficacy : In clinical trials, the combination of this compound and rituximab demonstrated an overall response rate (ORR) of approximately 85.5% in patients with relapsed CLL . The median progression-free survival (PFS) was reported at 20.3 months .
  • Safety Profile : The most common adverse events include diarrhea (46.4%), colitis (10.9%), and pneumonitis (10.0%). These events were generally manageable with dose adjustments or temporary discontinuation of therapy .

Follicular Lymphoma (FL)

This compound is also effective for patients with refractory FL.

  • Efficacy : In a subgroup analysis, the ORR for patients with FL was found to be 55.6%, with a median PFS of 11 months . The drug was effective across various patient demographics, including those with high-risk disease features.
  • Safety Profile : Similar to its use in CLL, adverse effects were manageable, allowing many patients to continue treatment without significant interruption .

Case Study 1: Relapsed CLL Patient

A patient with relapsed CLL underwent treatment with this compound in combination with rituximab after failing multiple prior therapies. The patient achieved a complete response after six months of treatment, demonstrating significant reduction in lymphadenopathy and normalization of blood counts.

Case Study 2: Refractory Follicular Lymphoma

Another case involved a patient with refractory FL who had previously received two lines of therapy. After initiating treatment with this compound, the patient experienced substantial tumor shrinkage and maintained stable disease for over a year.

Comparative Efficacy Data

The following table summarizes key clinical trial findings regarding this compound's efficacy and safety:

Study TypeIndicationOverall Response RateMedian Progression-Free SurvivalCommon Adverse Events
Phase II TrialRelapsed CLL85.5%20.3 monthsDiarrhea, colitis
Phase II TrialRefractory FL55.6%11 monthsDiarrhea, transaminase elevation
Phase III TrialCLL + Rituximab85.5%20.3 monthsDiarrhea, pneumonitis

Mecanismo De Acción

Desfluoro Idelalisib exerts its effects by inhibiting the delta isoform of phosphoinositide 3-kinase. This enzyme is involved in cellular functions such as growth, proliferation, and survival. By inhibiting this enzyme, this compound induces apoptosis in malignant cells and disrupts several cell signaling pathways, including those involved in B-cell receptor signaling and chemokine receptor signaling.

Comparación Con Compuestos Similares

    Idelalisib: The parent compound, which includes a fluorine atom.

    Duvelisib: Another phosphoinositide 3-kinase inhibitor with a different structure.

    Copanlisib: A pan-class I phosphoinositide 3-kinase inhibitor.

Uniqueness: Desfluoro Idelalisib is unique due to the absence of the fluorine atom, which may result in different pharmacokinetics and pharmacodynamics compared to Idelalisib. This difference can be crucial in understanding the role of fluorine in drug design and its impact on therapeutic efficacy.

Propiedades

Número CAS

870281-74-6

Fórmula molecular

C₂₂H₁₉N₇O

Peso molecular

397.43

Sinónimos

3-Phenyl-2-[(1S)-1-(1H-purin-6-ylamino)propyl]-4(3H)-quinazolinone

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.